4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H20F3N |
|---|---|
Molecular Weight |
223.28 g/mol |
IUPAC Name |
4-propan-2-yl-1-(trifluoromethyl)cycloheptan-1-amine |
InChI |
InChI=1S/C11H20F3N/c1-8(2)9-4-3-6-10(15,7-5-9)11(12,13)14/h8-9H,3-7,15H2,1-2H3 |
InChI Key |
WIXJMNQMCNQCRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCC(CC1)(C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine typically involves multiple steps:
Formation of the Cycloheptane Ring: The cycloheptane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under conditions that promote the substitution of a hydrogen atom on the cycloheptane ring.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides (e.g., isopropyl bromide) in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oximes or nitro compounds.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or reduce the cycloheptane ring to a more saturated form.
Substitution: The trifluoromethyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
Oxidation: Oximes, nitro compounds.
Reduction: Methylated derivatives, more saturated cycloheptane derivatives.
Substitution: Various substituted cycloheptane derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and isopropyl groups on biological activity. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features may impart unique pharmacokinetic and pharmacodynamic properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The isopropyl group may influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
4-Methyl-1-(trifluoromethyl)cycloheptan-1-amine
This analogue replaces the 4-position isopropyl group with a methyl (-CH₃) substituent. The reduced steric bulk at the 4-position likely increases solubility in polar solvents compared to the isopropyl variant.
3'-(iso-Butylthio)-2,2,2-trifluoroacetophenone
Its acetophenone backbone and thioether substituent highlight divergent applications, such as serving as a building block for sulfur-containing fluorophores or catalysts. Unlike the cycloheptane-based amines, this compound lacks a basic amine group, limiting its utility in medicinal chemistry .
2-[4-(Trifluoromethyl)phenyl]prop-2-en-1-amine
A compound from synthetic schemes in RSC Advances (Scheme S2), this enamine derivative features a trifluoromethylphenyl group conjugated to an allylamine. The planar structure and extended π-system contrast with the non-aromatic, flexible cycloheptane ring of the target compound. Such enamines are typically intermediates in heterocycle synthesis, whereas cycloheptanamines may exhibit unique conformational pharmacology .
Comparative Analysis Table
Key Research Findings
Steric Effects : The isopropyl group in this compound may improve metabolic stability by shielding the amine from enzymatic attack compared to the methyl analogue. However, this could also reduce solubility, limiting bioavailability .
Synthetic Accessibility : The discontinued status of the hydrochloride salt (Ref: 10-F650315) suggests synthetic or purification challenges, possibly due to the cycloheptane ring’s strain or the amine’s sensitivity .
Electron-Withdrawing Effects : The -CF₃ group in all compared compounds enhances resistance to oxidation and acidity of adjacent protons, critical for designing enzyme inhibitors or catalysts .
Q & A
Q. What are the optimal synthetic routes for preparing 4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of structurally similar amines (e.g., cyclopropane- or cycloheptane-based derivatives) often involves nucleophilic substitution or reductive amination. For example, trifluoromethyl-containing amines are synthesized via cyclization of precursors like 4-chloro-3-(trifluoromethyl)phenyl derivatives under basic conditions (e.g., NaOH/KCO) in polar aprotic solvents (e.g., DMSO, toluene) .
- Key Variables : Temperature (60–100°C), solvent polarity, and stoichiometric ratios of reactants.
- Characterization : Confirm structure via H/C NMR (assign cycloheptane ring protons and trifluoromethyl group) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers validate the stereochemical purity of this compound?
Q. What preliminary assays are recommended to assess the compound’s biological activity?
- Methodological Answer : Screen for enzyme inhibition (e.g., kinases, cytochrome P450) using fluorescence-based assays or receptor-binding studies (e.g., radioligand displacement assays). For cytotoxicity, use MTT assays on human cell lines (e.g., HEK-293, HepG2) at concentrations of 1–100 µM .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., GPCRs from the PDB). Focus on the trifluoromethyl group’s electronegativity and cycloheptane ring’s conformational flexibility. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (, ) .
Q. What strategies resolve contradictions in observed vs. predicted biological activity data?
- Methodological Answer :
- Data Triangulation : Cross-validate assays (e.g., compare SPR with isothermal titration calorimetry (ITC) for binding affinity).
- Metabolite Screening : Use LC-MS to identify potential metabolic byproducts that may alter activity .
- Conformational Analysis : Apply NMR-based NOESY to study the compound’s dynamic structure in solution .
Q. How can the cycloheptane ring’s strain influence the compound’s reactivity in derivatization reactions?
- Methodological Answer : The seven-membered ring’s moderate strain (vs. cyclopropane) allows for selective functionalization. For example:
- Oxidation : Use m-CPBA to epoxidize double bonds (if present).
- Reductive Amination : Introduce secondary amines via Pd/C-catalyzed hydrogenation .
Monitor ring stability under harsh conditions (e.g., >100°C) via F NMR to detect trifluoromethyl group degradation .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?
- Methodological Answer :
- Catalyst Optimization : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to enhance ee (>95%).
- Process Controls : Implement inline FTIR to monitor reaction progress and avoid racemization during workup .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
